Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate
Description
General Overview of α-Keto Amide Esters and their Synthetic Utility
The α-keto amide functional group is a cornerstone in medicinal and synthetic chemistry, serving as a crucial intermediate and a key component in biologically active molecules. rsc.org These compounds feature multiple reactive sites with both electrophilic and nucleophilic characteristics, making them versatile building blocks for creating a wide array of both cyclic and acyclic molecules. rsc.org Their structure, which includes adjacent keto and amide functionalities, allows for a variety of chemical transformations.
The synthetic utility of α-keto esters is broad, with applications in producing valuable compounds like pharmaceuticals and agrochemicals. mdpi.com Traditional synthesis methods, such as Friedel-Crafts acylation, have been established for preparing these compounds. mdpi.com More contemporary and environmentally friendly approaches are continuously being developed, including electrochemical methods and visible-light-promoted reactions, to enhance efficiency and sustainability. organic-chemistry.org α-Ketoamides, in particular, are valued for their presence in diverse natural products and drug molecules. researchgate.net
Compared to related dicarbonyl compounds like α-keto acids and α-ketoesters, α-ketoamides often exhibit more favorable pharmacokinetic properties, including better membrane permeability and increased stability against plasma esterases. acs.org This stability and reactivity make them a privileged structure in drug discovery. acs.org
The Significance of Fluorine Substitution Patterns in Aromatic Systems for Bioactive Molecules
The incorporation of fluorine into organic molecules is a widely used strategy in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.gov Fluorine substitution can significantly alter the chemical, physical, and biological properties of a parent molecule. nih.gov Specifically, introducing fluorine atoms can modulate the acidity (pKa) of nearby functional groups, which in turn can improve a molecule's bioavailability and its binding affinity to biological targets. nih.gov
The difluoromethyl group (CF2H) is particularly noteworthy in drug design. It can act as a hydrogen bond donor, enhancing the molecule's interaction with its target, and it often improves lipophilicity, which can lead to better cell membrane permeability. nih.gov Furthermore, the CF2H group is considered a metabolically stable bioisostere of more common pharmacophores such as alcohol, thiol, or amine groups. nih.gov The 2,6-difluorophenyl group, as seen in Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate, is a structural motif found in several bioactive compounds, including the widely used antifungal agent fluconazole. mdpi.com This substitution pattern is often associated with enhanced biological potential. mdpi.com
Position of this compound within the Family of N-Substituted Glyoxylate (B1226380) Derivatives
This compound belongs to the class of N-aryl glyoxylate derivatives, which are characterized by an ethyl oxoacetate core linked to an aromatic amine. This compound is specifically an N-(2,6-difluorophenyl) derivative. The general structure of N-substituted glyoxylate derivatives makes them valuable intermediates in organic synthesis.
The synthesis of such compounds typically involves the reaction of an aniline (B41778) derivative, in this case, 2,6-difluoroaniline (B139000), with a derivative of ethyl glyoxylate, such as ethyl oxalyl chloride. mdpi.com This reaction creates the characteristic amide bond linking the aromatic ring to the α-keto ester moiety. These derivatives serve as precursors for more complex molecules, including heterocyclic compounds and other pharmacologically relevant scaffolds. The reactivity of the α-keto group allows for nucleophilic addition reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid, providing further avenues for chemical modification. mdpi.com
Delimitation of Current Research Gaps and Future Academic Pursuits for the Compound
While the broader classes of α-keto amides and fluorinated aromatics are well-studied, specific research on this compound is not extensively documented in publicly available literature. The compound is primarily listed in chemical supplier catalogs as a reagent or intermediate for synthesis. synhet.com This indicates a significant research gap regarding its specific biological activities, reaction kinetics, and potential applications as a lead compound in drug discovery.
Future academic pursuits should focus on several key areas:
Synthesis and Reactivity Studies: A systematic investigation into the synthesis of this compound and its reactivity in various organic transformations would be highly valuable. This could include exploring its use in multicomponent reactions to build molecular complexity rapidly.
Biological Screening: The compound should be screened against a wide range of biological targets, particularly enzymes where α-keto amides have shown inhibitory activity, such as proteases and histone deacetylases. researchgate.netacs.org The presence of the 2,6-difluorophenyl group suggests that antifungal activity could be a promising area of investigation. mdpi.com
Structural and Computational Analysis: Detailed structural studies using techniques like X-ray crystallography, combined with computational modeling, could provide insights into the compound's conformation and its potential interactions with biological macromolecules. acs.org
Development of Derivatives: The synthesis and evaluation of a library of derivatives based on the this compound scaffold could lead to the discovery of new bioactive molecules with improved properties.
By addressing these research gaps, the scientific community can fully elucidate the potential of this compound as a valuable tool in chemical and pharmaceutical research.
Compound Data
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(2,6-difluoroanilino)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c1-2-16-10(15)9(14)13-8-6(11)4-3-5-7(8)12/h3-5H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHFTPUKLJFLLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC=C1F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50381639 | |
| Record name | ethyl 2-(2,6-difluoroanilino)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
648408-62-2 | |
| Record name | ethyl 2-(2,6-difluoroanilino)-2-oxoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50381639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ethyl 2 2,6 Difluoroanilino 2 Oxoacetate
Established Synthetic Pathways to Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate
The synthesis of this compound can be achieved through several established routes, primarily involving the formation of the amide bond between 2,6-difluoroaniline (B139000) and an appropriate oxalyl derivative.
Acylation Reactions of 2,6-Difluoroaniline with Oxalyl Chloride Derivatives
A primary and widely employed method for the synthesis of this compound is the acylation of 2,6-difluoroaniline with a suitable oxalyl chloride derivative. The most common reagent for this transformation is ethyl oxalyl chloride (ethyl chlorooxoacetate). rsc.org The reaction typically proceeds by the nucleophilic attack of the amino group of 2,6-difluoroaniline on the electrophilic carbonyl carbon of ethyl oxalyl chloride. rsc.org
The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Common bases include tertiary amines such as triethylamine (B128534) or pyridine. The choice of solvent is crucial and is often an aprotic solvent like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or diethyl ether to avoid side reactions. rsc.org
A general procedure involves dissolving 2,6-difluoroaniline and a base in an appropriate solvent, followed by the slow addition of ethyl oxalyl chloride at a controlled temperature, often at 0 °C to manage the exothermicity of the reaction. After the addition is complete, the reaction mixture is typically stirred at room temperature for a specified period to ensure complete conversion. The product is then isolated through standard workup procedures, which may include filtration of the hydrochloride salt, extraction, and purification by chromatography or recrystallization.
Table 1: Representative Conditions for the Acylation of Anilines with Ethyl Oxalyl Chloride
| Aniline (B41778) Derivative | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Substituted Anilines | Et3N | THF | 0 °C to rt | 2 h | Not specified | rsc.org |
| 2,4,6-trimethylaniline | Et3N | THF | Ice bath to rt | 2 h | 84 | rsc.org |
| 2,6-dimethoxyaniline | Et3N | THF | Ice bath to rt | 2 h | 85 | rsc.org |
Esterification Routes for the α-Keto Acid Moiety
An alternative approach to this compound involves the esterification of the corresponding α-keto acid, 2-(2,6-difluoroanilino)-2-oxoacetic acid. This method is particularly useful if the α-keto acid is readily available or can be synthesized more conveniently than the direct acylation with ethyl oxalyl chloride.
The Fischer-Speier esterification is a classic method that can be employed, involving the reaction of the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemicalbook.comresearchgate.netorgsyn.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of ethanol is often used, or water is removed from the reaction mixture, for instance, by azeotropic distillation with a suitable solvent like toluene. orgsyn.org
Other modern esterification methods using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or other Lewis acid catalysts could also be applicable. chemicalbook.comresearchgate.net
One-Pot Synthetic Strategies for Direct Assembly
While specific one-pot syntheses for this compound are not extensively documented in the provided search results, the general principles of one-pot reactions can be applied. A plausible one-pot strategy could involve the in-situ formation of an activated species from 2,6-difluoroaniline followed by reaction with a suitable C2-synthon. For instance, a one-pot synthesis of related N-aryl oxamates has been reported using poly(ethylene glycol) as a soluble polymer support. nih.gov Another approach could involve the reaction of an aniline with an aldehyde and an oxidizing agent to form the desired product in a single operation. The development of efficient one-pot procedures for the synthesis of this compound remains an area of interest for process optimization and green chemistry.
Advanced Derivatization and Functionalization of the Core Structure
The structure of this compound offers multiple sites for further chemical modification, allowing for the generation of diverse libraries of compounds for various applications.
Modifications at the Ethyl Ester Functionality
The ethyl ester group is a versatile handle for further transformations.
Transesterification: The ethyl group can be exchanged with other alkyl or aryl groups through transesterification. This reaction is typically catalyzed by an acid or a base and involves reacting the ethyl ester with an excess of the desired alcohol. For instance, reaction with methanol (B129727) in the presence of a catalyst would yield the corresponding methyl ester. Various catalysts, including metal salts and enzymes, can be employed to facilitate this transformation under mild conditions.
Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(2,6-difluoroanilino)-2-oxoacetic acid, under acidic or basic conditions. Basic hydrolysis is often preferred and is typically carried out using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, followed by acidification to protonate the carboxylate salt. The resulting α-keto acid can then be used in further synthetic manipulations, such as amide bond formation.
Table 2: Potential Modifications at the Ethyl Ester Functionality
| Reaction | Reagents and Conditions | Product |
| Transesterification | R'OH, Acid or Base catalyst | Mthis compound (for R' = CH3) |
| Hydrolysis | 1. NaOH(aq) or KOH(aq) 2. H3O+ | 2-(2,6-difluoroanilino)-2-oxoacetic acid |
Elaboration of the Difluoroaniline Moiety via Electrophilic Aromatic Substitution
The difluoroaniline ring in this compound is activated towards electrophilic aromatic substitution by the amino group, although the fluorine atoms are deactivating. The N-acyl group is also a deactivating group but is an ortho-, para-director. The fluorine atoms are ortho-, para-directing as well. Therefore, the position of substitution will depend on the specific electrophile and reaction conditions.
Nitration: Nitration of the aromatic ring can be achieved using standard nitrating agents such as a mixture of nitric acid and sulfuric acid. Due to the presence of multiple directing groups, a mixture of isomers could be expected. The strong electron-withdrawing nature of the two fluorine atoms and the N-acyl group would make the ring less reactive than aniline itself, likely requiring more forcing conditions for nitration.
Halogenation: Halogenation, such as bromination or chlorination, can be carried out using elemental halogens (e.g., Br2, Cl2) in the presence of a Lewis acid catalyst (e.g., FeBr3, AlCl3) or using N-halosuccinimides (NBS, NCS). The regioselectivity of the halogenation will be influenced by the steric and electronic effects of the existing substituents.
Table 3: Potential Electrophilic Aromatic Substitution Reactions on the Difluoroaniline Moiety
| Reaction | Electrophile | Potential Product(s) |
| Nitration | HNO3/H2SO4 | Nitro-substituted this compound |
| Bromination | Br2/FeBr3 | Bromo-substituted this compound |
It is important to note that carrying out electrophilic aromatic substitution on such a substituted ring may lead to a mixture of products, and careful optimization of reaction conditions would be necessary to achieve desired selectivity.
Transformations of the Amide and Keto Carbonyl Groups
The reactivity of this compound is largely dictated by the interplay of its amide and α-keto-ester functionalities. These groups can undergo a range of chemical transformations, either independently or in concert, to yield a diverse array of molecular architectures.
The amide linkage, while generally stable, can be susceptible to hydrolysis under certain conditions. Acid- or base-catalyzed hydrolysis would cleave the amide bond to yield 2,6-difluoroaniline and ethyl oxoacetate. The stability of the amide bond is a critical factor in many biological systems and synthetic applications. google.com The rate of this hydrolysis can be influenced by the electronic nature of the substituents on the aniline ring and the reaction conditions employed. google.com
The keto carbonyl group, being adjacent to the ester, forms an α-keto-ester moiety. This group is susceptible to nucleophilic attack and reduction. For instance, reduction of the keto group can lead to the corresponding α-hydroxy ester. Selective reduction of the keto group in the presence of the ester and amide functionalities can be achieved using specific reducing agents. While specific studies on this compound are limited, related transformations on similar α-keto-esters are well-documented. For example, the reduction of related keto esters has been accomplished using various hydride reagents.
Furthermore, the adjacent amide and keto-ester groups can participate in intramolecular cyclization reactions to form heterocyclic structures, which are of significant interest in medicinal chemistry. The specific conditions for such cyclizations would depend on the desired product and the nature of any additional reagents used.
Chemo- and Regioselective Synthesis Strategies
The synthesis of this compound itself requires careful consideration of chemo- and regioselectivity to ensure the desired connectivity of the molecular fragments. A primary and direct method for the synthesis of N-aryl-α-keto-amides involves the acylation of an aniline with an appropriate oxalyl derivative.
A common and effective strategy for the synthesis of this compound involves the reaction of 2,6-difluoroaniline with an excess of either diethyl oxalate (B1200264) or ethyl oxalyl chloride. The use of an excess of the oxalate reagent helps to favor the mono-acylated product over potential di-acylated byproducts. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed when using ethyl oxalyl chloride.
The regioselectivity of this synthesis is inherently controlled by the starting materials, as the nucleophilic nitrogen of 2,6-difluoroaniline selectively attacks the electrophilic carbonyl carbon of the oxalyl reagent. The two fluorine atoms at the ortho positions of the aniline ring can influence the reactivity of the amine group through their electron-withdrawing inductive effects and potentially through steric hindrance, which can affect the rate of the acylation reaction.
While specific detailed research findings on the chemo- and regioselective synthesis of this compound are not extensively reported in publicly available literature, the general principles of N-acylation of anilines provide a reliable framework for its preparation. The reaction conditions, such as solvent, temperature, and the choice of base, can be optimized to maximize the yield and purity of the desired product.
Below is a table summarizing a plausible synthetic approach for this compound based on general organic synthesis principles.
| Reactant 1 | Reactant 2 | Solvent | Base | Product | Plausible Yield Range |
| 2,6-Difluoroaniline | Ethyl oxalyl chloride | Dichloromethane | Pyridine | This compound | Moderate to High |
| 2,6-Difluoroaniline | Diethyl oxalate | Toluene | Triethylamine | This compound | Moderate |
This table represents a generalized synthetic strategy. Actual yields may vary based on specific reaction conditions and optimization.
Chemical Reactivity and Mechanistic Investigations of Ethyl 2 2,6 Difluoroanilino 2 Oxoacetate
Nucleophilic Acyl Substitution Reactions at the Ester and Amide Carbonyls
The structure of ethyl 2-(2,6-difluoroanilino)-2-oxoacetate contains two distinct carbonyl groups susceptible to nucleophilic acyl substitution: an ester carbonyl and an amide carbonyl. This type of reaction is fundamental to the chemistry of carboxylic acid derivatives and proceeds via a characteristic addition-elimination mechanism. masterorganicchemistry.comlibretexts.org In this two-step process, a nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. uomustansiriyah.edu.iqopenstax.org Subsequently, this intermediate collapses, expelling a leaving group and reforming the carbon-oxygen double bond. libretexts.orgopenstax.org
The relative reactivity of the ester and amide groups towards nucleophiles is a key consideration. In general, esters are more reactive than amides in nucleophilic acyl substitution reactions. This is because the ethoxide leaving group (EtO⁻) of the ester is a weaker base (and thus a better leaving group) than the anilide anion (ArNH⁻) that would be expelled from the amide.
Ester Carbonyl Reactivity: The ester group can undergo several classic nucleophilic acyl substitution reactions:
Hydrolysis: In the presence of water, particularly with acid or base catalysis, the ester can be hydrolyzed. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is a reversible process. libretexts.org Base-promoted hydrolysis, known as saponification, uses a stoichiometric amount of a base like sodium hydroxide (B78521) and proceeds irreversibly to yield a carboxylate salt and ethanol (B145695). masterorganicchemistry.comlibretexts.org To obtain the free carboxylic acid, a final acidification step is required. masterorganicchemistry.com
Aminolysis: Reaction with ammonia (B1221849) or a primary or secondary amine can convert the ester into an amide. This reaction typically requires heating.
Transesterification: Treatment with another alcohol in the presence of an acid or base catalyst can replace the ethyl group with a different alkyl group.
Amide Carbonyl Reactivity: The amide group is significantly less reactive than the ester due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces the electrophilicity of the carbonyl carbon. Hydrolysis of the amide bond is possible but generally requires more forcing conditions, such as prolonged heating with strong acid or base, compared to ester hydrolysis.
A common reaction involving this type of structure is the treatment with hydrazine (B178648) hydrate (B1144303). This reagent can react with the more electrophilic ester carbonyl to form the corresponding acyl hydrazide. For instance, in a structurally related compound, an ester was converted to a hydrazide by refluxing with hydrazine hydrate in ethanol. ijrrr.com This hydrazide intermediate is a valuable precursor for synthesizing various heterocyclic compounds. ijrrr.com
Reactivity of the α-Keto Group in Condensation and Addition Reactions
The α-keto group adjacent to the ester functionality provides another site for chemical transformations. The two adjacent carbonyl groups influence each other, enhancing the electrophilicity of the α-keto carbon. This moiety can participate in various condensation and addition reactions.
One potential reaction is the formation of hydrazones upon treatment with hydrazine or substituted hydrazines. This is a standard reaction for ketones and aldehydes and serves as a key step in procedures like the Wolff-Kishner reduction or as a pathway to synthesizing nitrogen-containing heterocyles. For example, the reaction of a related compound, ethyl 2-hydrazinyl-2-oxoacetate, demonstrates the utility of the α-keto hydrazide structure. bldpharm.comnih.gov
The α-ketoester motif can also be a substrate in reactions that form carbon-carbon bonds. For example, it could potentially undergo aldol-type condensation reactions under appropriate basic conditions, where an enolate attacks the keto-carbonyl. It can also react with Grignard reagents or other organometallics, which would preferentially attack the more reactive ketone carbonyl over the ester carbonyl to form a tertiary alcohol after workup.
Participation in Heterocyclic Synthesis as a Building Block
Heterocyclic compounds are crucial in medicinal chemistry and materials science, and molecules like this compound serve as valuable building blocks for their synthesis. ossila.comsigmaaldrich.commsesupplies.com The multiple functional groups on a single scaffold allow for the construction of complex ring systems through cyclization reactions.
A primary route to heterocycle synthesis using this molecule involves its conversion to the corresponding acyl hydrazide, as mentioned previously. ijrrr.com The resulting N-(2,6-difluorophenyl)-2-hydrazinyl-2-oxoacetamide can then be used to synthesize a variety of five-membered heterocycles:
1,3,4-Oxadiazoles: Cyclization of the acyl hydrazide can be achieved using reagents like phosphorus oxychloride or by reacting with carboxylic acids followed by dehydration.
1,3,4-Thiadiazoles: Reaction of the acyl hydrazide with phosphorus pentasulfide or Lawesson's reagent, or by first converting it to a thiosemicarbazide (B42300) with an isothiocyanate followed by acid-catalyzed cyclization, can yield thiadiazole rings. ijrrr.com
1,2,4-Triazoles: Treatment of the acyl hydrazide with an isothiocyanate to form a thiosemicarbazide, which is then cyclized in the presence of a base, can lead to triazole formation. ijrrr.com
Furthermore, the α-ketoester functionality itself can be used to construct heterocycles. For example, in a reaction involving different substrates, ethyl 2-diazo-3-oxobutanoate reacts with aziridines to form oxazoline (B21484) rings, highlighting the utility of the α-ketoester motif in ring-forming reactions. nih.govbeilstein-journals.org This suggests that this compound could potentially react with 1,2-dinucleophiles, such as substituted hydrazines or hydroxylamines, to form various heterocyclic structures.
Biological Activities and Mechanistic Pharmacological Investigations
Structure-Activity Relationship (SAR) Studies for N-Aryl Oxoacetate Derivatives
The biological activity of N-aryl oxoacetate derivatives is significantly influenced by the nature and position of substituents on the aryl ring. Structure-Activity Relationship (SAR) studies on related aryl acetamide (B32628) and aryl urea (B33335) derivatives reveal key insights that are applicable to this class of compounds.
Research into aryl acetamide derivatives has shown a preference for electron-withdrawing groups on the aryl tail. nih.gov For instance, in a series of compounds developed as anti-Cryptosporidium agents, the 3,4-dichloro substitution pattern was found to be synergistic for activity. nih.gov Further detailed studies highlighted that fluorination, particularly at the 4-position of the aryl ring, is a key driver for phenotypic potency. nih.gov This suggests that the presence and placement of halogen atoms, such as the 2,6-difluoro pattern in Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate, are critical determinants of biological efficacy.
In other classes of compounds, such as indole (B1671886) acetic acid derivatives, the presence of a carboxylic acid group (or a bioisosteric equivalent like the ethyl oxoacetate group) is essential for activity. youtube.com Modifications to the aryl portion of the molecule can dramatically affect potency. For example, in certain series, para-substitution on a benzoyl group with electron-withdrawing groups like -Cl, -CF3, or -SCH3 leads to greater activity. youtube.com Similarly, for some 1-alkyl-4-aryl-4,5-dihydro-1H-imidazo-3-substituted urea derivatives, favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, influenced by factors like lipophilicity which is affected by aryl substituents, were linked to enhanced central nervous system activity. mdpi.com These findings collectively underscore the importance of the aryl substitution pattern in modulating the pharmacological profile of compounds containing an N-aryl amide linkage.
Enzyme Inhibitory Potential of Related Oxoacetate-Containing Scaffolds
The oxoacetate moiety is a feature in various scaffolds designed to inhibit specific enzymes, including proteases and kinases, which are crucial targets in numerous disease pathways.
Thiadiazole rings are considered valuable scaffolds in medicinal chemistry due to their ability to act as bioisosteres of other heterocycles like pyrimidine (B1678525) and oxadiazole, often conferring favorable properties such as improved liposolubility and membrane permeability. nih.gov While direct studies linking thiadiazole derivatives from ethyl oxamate (B1226882) to Cathepsin B inhibition are specific, research on related structures provides strong rationale for this potential. For example, derivatives based on a 2-amino-1,3,4-oxadiazole scaffold have been successfully evaluated as inhibitors of Cathepsin K, a closely related cysteine protease. nih.gov These compounds acted as competitive inhibitors with Ki values in the low micromolar range. nih.gov Molecular docking studies revealed that these inhibitors form hydrogen bonds with active site residues, such as Cys25, which is also a key catalytic residue in Cathepsin B. nih.gov
Furthermore, the thiadiazole scaffold itself has been incorporated into inhibitors for a diverse range of enzymes, including c-Src/Abl tyrosine kinase and cathepsin K. nih.gov The synthesis of related thiazole-2-carboxylic acid ethyl esters has been accomplished using ethyl thiooxamate, a close analogue of ethyl oxamate, demonstrating a feasible synthetic pathway from oxamate-like precursors to these heterocyclic systems. nih.gov This body of evidence suggests that thiadiazole derivatives originating from ethyl oxamate are promising candidates for the development of Cathepsin B inhibitors.
Protein kinases are critical regulators of cellular signaling, and their dysregulation is implicated in diseases like cancer. nih.gov Consequently, designing inhibitors of specific kinases is a major focus of drug discovery. Aryl-substituted scaffolds, including those related to oxoacetates, have shown potential as kinase modulators.
For instance, novel c-Met kinase inhibitors have been developed incorporating thiazole (B1198619)/thiadiazole carboxamide moieties. nih.gov The design of these type II inhibitors was based on the rationale that the electron-rich thiazole and thiadiazole rings would form favorable hydrogen bonds with the kinase active site. nih.gov SAR studies of these compounds revealed that modifications to the aryl groups significantly impacted their cytotoxic and kinase inhibitory activities. nih.gov
In a different context, aryl-substituted formyl oxazolidine (B1195125) derivatives were investigated as herbicide safeners, acting by modulating the activity of acetolactate synthase (ALS), a key enzyme in plants. nih.gov Molecular docking suggested a competitive binding mechanism at the enzyme's active site. nih.gov While the target is not a human kinase, this research demonstrates the principle that aryl-substituted scaffolds related to oxoacetates can effectively interact with and modulate the function of enzymes. The general ability of protein tyrosine phosphatases (PTPs) to modulate protein kinase activity further highlights the intricate cross-talk in signaling pathways that can be targeted by small molecules. nih.gov
Antiviral Properties and Cellular Targets of Analogous Compounds
Analogues featuring a phenylalanine-oxoacetate structure have been extensively investigated as potent antiviral agents, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1).
The HIV-1 capsid (CA) protein is an attractive and clinically unexploited therapeutic target due to its essential roles in both the early and late stages of the viral life cycle. nih.govresearchgate.net A notable class of CA inhibitors is based on a phenylalanine core. The lead compound in this class, PF-74, consists of a phenylalanine moiety that targets the N-terminal domain (NTD) of one CA monomer and an indole ring that targets the C-terminal domain (CTD) of an adjacent protomer in the CA hexamer. nih.gov
Researchers have designed and synthesized numerous novel phenylalanine derivatives by modifying the part of the molecule that links to the phenylalanine core. In one study, a key intermediate was synthesized by reacting a phenylalanine derivative with methyl 2-chloro-2-oxoacetate, a compound structurally similar to the title compound. nih.gov This highlights the utility of the oxoacetate moiety in constructing these antiviral agents.
Structure-activity relationship studies have shown that dimerized phenylalanine derivatives often exhibit greater potency than their monomeric counterparts. nih.gov Furthermore, the introduction of fluorine atoms on the benzene (B151609) ring of the phenylalanine component was found to be beneficial for antiviral activity. nih.gov Several of these phenylalanine-oxoacetate conjugate analogues have demonstrated significant anti-HIV-1 activity with effective concentrations (EC₅₀) in the low micromolar range. nih.govnih.govresearchgate.net
Table 1: Anti-HIV-1 Activity of Phenylalanine-Oxoacetate Analogues This is an interactive table. Select a compound to learn more.
| Compound | Description | Anti-HIV-1 Activity (EC₅₀) | Citation |
| PF-74 | Lead compound, binds to the HIV-1 CA NTD-CTD interface. | 0.42 µM | nih.gov |
| II-13c | 4-methoxy-N-methylaniline substituted phenylalanine derivative. | 5.14 µM | nih.gov |
| V-25i | Indolin-5-amine substituted phenylalanine derivative. | 2.57 µM | nih.gov |
| 13m | 1,2,3-triazole-containing phenylalanine derivative. | 4.33 µM | nih.govresearchgate.net |
| II-10c | Phenylalanine derivative from CuAAC reaction. | 2.13 µM | researchgate.net |
| Q-c4 | Dimerized phenylalanine derivative with fluorine substitution. | 0.57 µM | nih.gov |
Antiviral drugs function by interfering with specific stages of the viral life cycle, such as entry, replication, or release. nih.govebsco.com The phenylalanine-oxoacetate analogues that target the HIV-1 capsid protein exhibit a multi-stage mechanism of action.
Early-Stage Inhibition: In the early phase of infection, after the virus enters the host cell, the viral capsid must undergo a carefully orchestrated process of "uncoating" to release the viral genome for reverse transcription. The binding of small molecules like PF-74 and its analogues to the capsid protein can either accelerate or prevent this uncoating process, disrupting the proper sequence of events. nih.gov These inhibitors competitively interfere with the binding of host factors, such as CPSF6 and NUP153, which are essential for the transport of the pre-integration complex into the nucleus. nih.gov This disruption ultimately inhibits viral uncoating, reverse transcription, and nuclear import. nih.gov
Late-Stage Inhibition: In the late phase of the viral life cycle, the capsid protein is crucial for the assembly of new viral particles. nih.gov The CA monomers must assemble correctly around the viral RNA genome to form the conical capsid core of a new virion. Inhibitors that bind to the capsid can interfere with this assembly process, leading to the formation of non-infectious viral particles. nih.govresearchgate.net Therefore, these compounds effectively block HIV replication through a capsid-dependent mechanism that impacts multiple, distinct stages of the viral life cycle. researchgate.net
Anti-Cancer Effects and Cellular Pathway Modulations of Structurally Related Derivatives
While direct studies on the anti-cancer effects of this compound are not extensively available in public literature, significant research has been conducted on structurally similar compounds, particularly coumarin-oxoacetate analogues and other coumarin (B35378) derivatives. This research provides valuable insights into the potential anti-cancer mechanisms of this class of compounds.
STAT3 Pathway Inhibition by Coumarin-Oxoacetate Analogues
The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell signaling, and its aberrant activation is a hallmark of many cancers, promoting tumor cell proliferation, survival, and invasion. Consequently, targeting the STAT3 pathway is a promising strategy in cancer therapy.
Recent studies have highlighted the potential of coumarin derivatives to modulate this pathway. For instance, a novel coumarin-furoxan hybrid compound has been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) cells. mdpi.com Mechanistic investigations revealed that this compound effectively inhibits the phosphorylation of both JAK2 and STAT3 proteins. mdpi.com Furthermore, it induces the S-nitrosylation of STAT3, a modification that can disrupt its normal function, ultimately leading to the suppression of the JAK2/STAT3 signaling pathway and contributing to the anti-tumor effect. mdpi.com This suggests that the core coumarin structure, a feature shared with oxoacetate derivatives, can serve as a scaffold for the development of potent STAT3 inhibitors.
Induction of Apoptosis and Cell Cycle Arrest Mechanisms
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells. Coumarin derivatives have demonstrated significant pro-apoptotic activity in various cancer models.
Studies on novel synthetic coumarin derivatives have shown their ability to induce apoptosis in breast cancer cells in a mouse model. nih.govnih.gov This was evidenced by the significant alteration in the expression levels of key apoptosis-related genes, including a decrease in the anti-apoptotic protein BCL-2 and changes in caspase-9, COX-2, and c-Myc levels. nih.govnih.gov The activation of caspase-9 is particularly noteworthy as it is a key initiator of the mitochondrial apoptotic pathway. nih.gov
Furthermore, coumarin itself has been shown to induce apoptosis in human cervical cancer HeLa cells. frontiersin.org This is achieved through a mitochondria- and caspase-3 dependent mechanism, involving the depolarization of the mitochondrial membrane and the release of cytochrome c, which in turn activates caspase-3, a key executioner caspase in the apoptotic cascade. frontiersin.org
In addition to apoptosis, the induction of cell cycle arrest is another important mechanism by which anti-cancer agents inhibit tumor growth. Coumarin has been observed to cause G0/G1 arrest in HeLa cells, which is associated with a decrease in the expression of G0/G1-associated proteins. frontiersin.org Similarly, coumarin and its metabolite, 7-hydroxycoumarin, have been reported to induce G1 cell cycle arrest in non-small cell lung carcinoma cell lines. wu.ac.th Other coumarin derivatives have been found to arrest the cell cycle at the G2/M phase in ovarian cancer cells. mdpi.com This ability to halt the cell cycle at different checkpoints prevents cancer cells from dividing and proliferating.
Inhibition of Cell Proliferation, Migration, and Invasion
The ability of cancer cells to proliferate uncontrollably, migrate to distant sites, and invade surrounding tissues is central to metastasis, the primary cause of cancer-related mortality. Several coumarin derivatives have shown promise in inhibiting these critical processes.
The anti-proliferative activity of coumarin derivatives has been demonstrated in various cancer cell lines, including human colon cancer cells. nih.gov Fatty acid ethyl esters have also been shown to decrease the proliferation of human hepatoblastoma cells. nih.gov
In terms of migration and invasion, certain 4-hydroxycoumarin (B602359) derivatives have been found to significantly inhibit the motility of lung cancer cells. nih.govacs.org This inhibitory effect is attributed to the suppression of epithelial-mesenchymal transition (EMT), a process by which epithelial cells acquire mesenchymal characteristics, enabling them to become more motile and invasive. nih.govacs.org The downregulation of EMT markers such as N-cadherin, Snail, and Twist by these coumarin derivatives underscores their potential to interfere with the metastatic cascade. nih.govacs.org Another study on a specific coumarin derivative, 9f, also highlighted its ability to inhibit the migration of non-small cell lung cancer cells by reversing the EMT process. nih.govresearchgate.netnih.gov
Table 1: Anti-Cancer Activities of Structurally Related Coumarin Derivatives
| Compound/Derivative Class | Cancer Model | Key Findings | Reference(s) |
| Coumarin-furoxan hybrid | Non-small cell lung cancer (NSCLC) cells | Inhibits JAK2/STAT3 phosphorylation, induces STAT3 S-nitrosylation. | mdpi.com |
| Novel synthetic coumarins | Breast cancer (in vivo) | Alters expression of BCL-2, caspase-9, COX-2, and c-Myc. | nih.govnih.gov |
| Coumarin | Human cervical cancer (HeLa) cells | Induces apoptosis via mitochondrial pathway, causes G0/G1 cell cycle arrest. | frontiersin.org |
| Coumarin and 7-hydroxycoumarin | Non-small cell lung carcinoma cells | Induces G1 cell cycle arrest. | wu.ac.th |
| 4-Hydroxycoumarin derivatives | Lung cancer cells | Inhibits cell motility by suppressing EMT markers (N-cadherin, Snail, Twist). | nih.govacs.org |
| Coumarin derivative 9f | Non-small cell lung cancer cells | Inhibits cell migration by reversing EMT. | nih.govresearchgate.netnih.gov |
| Fatty acid ethyl esters | Human hepatoblastoma cells | Decreases cell proliferation. | nih.gov |
Antimicrobial Spectrum and Underlying Molecular Mechanisms (based on broad ethyl ester bioactivity)
While specific data on the antimicrobial properties of this compound is limited, the broader class of ethyl esters has demonstrated a wide spectrum of antimicrobial activity against various pathogens, including bacteria and fungi.
Ethyl ester derivatives of fatty acids have shown activity against oral microorganisms. nih.gov For instance, linoleic acid ethyl ester (LA-EE) and arachidonic acid ethyl ester (ARA-EE) displayed notable activity against Candida albicans. nih.gov The antimicrobial efficacy of these esters appears to be influenced by the structure of the fatty acid, including the number and position of double bonds, as well as the nature of the ester group. nih.gov
Medium-chain fatty acid ethyl esters, such as octanoic acid ethyl ester, have been found to be effective against Malassezia yeast. nih.gov The proposed mechanism involves the hydrolysis of the ester by microbial enzymes, releasing the free fatty acid which then exerts its antimicrobial effect. nih.gov This suggests a targeted activation of the antimicrobial agent at the site of infection.
Ethyl acetate (B1210297) extracts from various natural sources, such as the endophytic fungus Aspergillus cavernicola, have exhibited a broad spectrum of antibacterial activity against both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. mdpi.com The antimicrobial potential of such extracts is often attributed to a mixture of bioactive compounds.
The underlying molecular mechanisms of antimicrobial action for ethyl esters are thought to involve the disruption of the bacterial cell membrane. nih.gov Their amphipathic nature, with a hydrophilic head and a hydrophobic tail, allows them to interact with and perturb the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell death.
Table 2: Antimicrobial Spectrum of Ethyl Ester Derivatives
| Ethyl Ester Derivative/Extract | Target Microorganism(s) | Observed Effect | Reference(s) |
| Linoleic acid ethyl ester (LA-EE) | Candida albicans | Antifungal activity | nih.gov |
| Arachidonic acid ethyl ester (ARA-EE) | Candida albicans | Antifungal activity | nih.gov |
| Octanoic acid ethyl ester | Malassezia species | Antifungal activity | nih.gov |
| Ethyl acetate extract of Aspergillus cavernicola | S. aureus, E. faecalis, E. coli, P. aeruginosa | Broad-spectrum antibacterial activity | mdpi.com |
| Ethyl acetate extract of Xerophyta spekei | Gram-positive bacteria (B. subtilis, S. aureus) | Antibacterial activity | nih.gov |
| Ethyl acetate extract of Aspergillus sp. (sponge symbiont) | E. coli, S. aureus, S. pyogenes | Antibacterial activity | japsonline.com |
Potential for Immunomodulatory Activities
Ethyl esters, particularly those derived from fatty acids, have been investigated for their potential to modulate the immune system. These immunomodulatory effects can manifest as either stimulation or suppression of immune responses, depending on the specific compound and the context of its application.
Dietary supplementation with highly purified ethyl esters of n-3 polyunsaturated fatty acids, such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), has been shown to influence T lymphocyte function in mice. nih.gov In one study, lymphocytes from mice fed an EPA-enriched diet showed significantly higher mitogenic responses compared to those on a standard diet. nih.gov In contrast, another study found that EPA and DHA ethyl esters could enhance B-cell activity in an obesity model, leading to increased antibody production. nih.gov
The immunomodulatory effects of these fatty acid ethyl esters are linked to their incorporation into the membranes of immune cells. nih.govnih.gov This alters the membrane composition and fluidity, which in turn can affect various cellular processes, including signal transduction and the expression of inflammatory mediators. nih.gov For example, omega-3 fatty acid ethyl esters can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6. nih.govmdpi.com
Furthermore, some compounds with immunomodulatory properties, such as rutin, which has been found in certain plant extracts, can stimulate phagocytosis and delayed-type hypersensitivity responses. wu.ac.th While not a direct study of ethyl esters, it highlights the potential for natural and synthetic compounds to influence cellular immune responses.
In Vitro Cellular Assays and In Vivo Model Systems for Efficacy Evaluation
The evaluation of the efficacy of potential anti-cancer compounds like this compound and its analogs involves a stepwise process that begins with in vitro assays and progresses to in vivo models.
In Vitro Cellular Assays:
A variety of in vitro assays are employed to assess the anti-cancer potential of a compound at the cellular level. These assays provide initial data on a compound's activity and mechanism of action.
Cell Viability and Proliferation Assays: These are often the first step in screening. Assays like the MTT or MTS assay measure the metabolic activity of cells, which is indicative of their viability and proliferation rate. A reduction in cell viability upon treatment with a compound suggests cytotoxic or cytostatic effects.
Apoptosis Assays: To determine if a compound induces programmed cell death, various assays are used. These include Annexin V staining to detect early apoptotic cells, and assays to measure the activity of caspases, the key enzymes in the apoptotic pathway.
Cell Cycle Analysis: Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). This can reveal if a compound causes cell cycle arrest at a specific checkpoint.
Migration and Invasion Assays: The Boyden chamber assay or wound healing (scratch) assay are used to assess the ability of a compound to inhibit cancer cell migration and invasion, which are crucial for metastasis.
Protein Expression and Pathway Analysis: Techniques like Western blotting and ELISA are used to measure the levels of specific proteins involved in cancer-related pathways (e.g., STAT3, BCL-2) to elucidate the compound's mechanism of action.
In Vivo Model Systems:
Promising compounds identified through in vitro screening are then tested in in vivo models to evaluate their efficacy and safety in a whole organism.
Xenograft Models: These are the most common in vivo models for anti-cancer drug screening. They involve the transplantation of human tumor cells into immunodeficient mice, such as nude or SCID mice. The tumor can be implanted subcutaneously, where its growth can be easily measured, or orthotopically (in the organ of origin), which provides a more clinically relevant model for studying metastasis. frontiersin.org
Patient-Derived Xenograft (PDX) Models: In this advanced model, tumor tissue from a patient is directly implanted into an immunodeficient mouse. nih.gov PDX models are considered to better recapitulate the heterogeneity and microenvironment of the original human tumor. nih.gov
Genetically Engineered Mouse Models (GEMMs): These models involve mice that are genetically modified to develop specific types of cancer spontaneously. nih.gov GEMMs are valuable for studying the entire process of tumor development and for testing preventative or therapeutic agents in an immunocompetent host. nih.gov
Hollow Fiber Assay: This is a rapid in vivo screening method where human tumor cells are grown in hollow fibers that are then implanted into mice. frontiersin.org It allows for the simultaneous testing of multiple cell lines and provides information on the drug's activity in a physiological environment. frontiersin.org
The choice of in vitro assays and in vivo models depends on the specific research question and the type of cancer being studied. A comprehensive evaluation using a combination of these methods is crucial for the pre-clinical development of new anti-cancer agents.
Applications in Medicinal Chemistry and Agrochemical Development
Utilization as a Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis
An intermediate is a chemical compound that acts as a stepping stone in the synthesis of a final product, such as an Active Pharmaceutical Ingredient (API). beilstein-journals.orgnih.gov Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate and its parent amine, 2,6-difluoroaniline (B139000), are important intermediates in the production of various pharmaceuticals. nih.govgoogle.com The 2,6-difluoroaniline portion of the molecule is particularly significant and has been incorporated into the synthesis of several classes of therapeutic agents.
Notably, 2,6-difluoroaniline is a documented starting material for creating series of 2,6,9-trisubstituted purine (B94841) inhibitors of p38α kinase and for substituted phenylthiomorpholine dioxides, which are themselves active pharmaceutical intermediates. sigmaaldrich.com Kinase inhibitors are a major class of drugs, particularly in oncology, that function by blocking enzymes called kinases, which are crucial for cell signaling and growth. ed.ac.uknih.gov The synthesis of these complex heterocyclic systems often involves building upon the anilino core provided by intermediates like this compound. The oxoacetate group provides a reactive handle for cyclization reactions, which are essential for forming the ring structures characteristic of many APIs, such as those based on the 1,2,4-triazolo[1,5-a]pyrimidine scaffold. escholarship.orgsemanticscholar.org
Role as a Privileged Scaffold for Drug Discovery Libraries
In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. nih.govmdpi.com These scaffolds serve as a foundation for creating large collections of compounds, known as drug discovery libraries, which can be screened for activity against various diseases. nih.gov The identification of such scaffolds is a powerful strategy in drug design, as they provide a proven template for developing new therapeutic agents. ufrj.br
The 2,6-difluoroaniline moiety, a core component of the title compound, demonstrates the characteristics of a privileged scaffold. Its incorporation into a wide range of biologically active molecules, from kinase inhibitors to agrochemicals, highlights its versatility. sigmaaldrich.comufrj.br For example, libraries of 2,6,9-substituted purines have been synthesized using solid-phase chemistry, with the 2,6-difluorophenyl group being a key element for achieving potent biological activity. sigmaaldrich.comnih.gov The ability of this structural motif to be systematically modified to generate thousands of distinct compounds for screening against G-protein coupled receptors (GPCRs) and other targets underscores its value as a privileged platform in the search for new medicines. nih.gov
Application in the Design and Synthesis of Agrochemicals, Including Insecticides (considering the 2,6-difluoroaniline moiety)
The 2,6-difluoroaniline structure is a critical component in the development of modern agrochemicals, particularly a class of insecticides known as benzoylphenylureas (BPUs). google.comnih.gov These compounds act as potent insect growth regulators (IGRs) that interfere with the synthesis of chitin, a vital component of an insect's exoskeleton. chemrxiv.org This disruption of the molting process is lethal to insect larvae but shows low toxicity to mammals and beneficial predatory insects, making BPUs suitable for integrated pest management (IPM) programs.
Structure-activity relationship (SAR) studies have shown that the substitution pattern on the aniline (B41778) ring is crucial for insecticidal activity. Specifically, the presence of fluorine atoms at the 2 and 6 positions of the aniline ring often leads to optimal or enhanced potency against various insect pests. chemrxiv.org This has led to the commercialization of several BPU insecticides containing the 2,6-difluoroaniline moiety.
Beyond insecticides, the 2,6-difluoroaniline scaffold is also used to create herbicides. For instance, it is a key building block for N-(2,6-difluorophenyl)-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide, a compound designed to inhibit the acetohydroxyacid synthase (AHAS) enzyme in weeds. sigmaaldrich.comnih.gov This demonstrates the broad utility of the scaffold in producing different classes of crop protection agents.
| Compound Name | Year of Discovery/Introduction | Primary Target Pests | Reference |
|---|---|---|---|
| Diflubenzuron (Analogue) | c. 1973 | General chewing insects | chemrxiv.org |
| Teflubenzuron | c. 1980s | Diamondback moth, thrips | chemrxiv.org |
| Hexaflumuron | c. 1990s | Termites, Oriental armyworm, Mosquitoes | nih.govchemrxiv.org |
| Flufenoxuron | c. 1990s | Mites and insects on various crops | chemrxiv.org |
| Lufenuron | c. 1990s | Flea larvae, cotton leafworm | acs.org |
Development of Prodrug Strategies Incorporating the Oxoacetate Moiety
A prodrug is an inactive or less active precursor of a drug that is converted into its active form within the body through metabolic processes. This strategy is often employed to overcome pharmaceutical challenges such as poor solubility, instability, or to improve a drug's absorption and distribution. nih.govspringernature.com A common method in prodrug design is the use of an ester bond to mask a polar functional group, such as a carboxylic acid or a hydroxyl group. acs.org These ester prodrugs are typically cleaved by ubiquitous esterase enzymes in the body to release the active parent drug. nih.govnih.gov
The this compound molecule contains an ethyl ester as part of its oxoacetate moiety. This α-keto ester functionality presents an opportunity for its use in prodrug design. By incorporating this moiety into a larger therapeutic molecule, the ethyl ester can serve as a cleavable handle. Once administered, endogenous esterases can hydrolyze the ester bond, unmasking a carboxylic acid. acs.org This newly formed acid could be the active part of the drug itself or could trigger a subsequent, self-immolative chemical reaction that releases the active drug. nih.govmdpi.com This approach can improve a drug's properties, such as cell permeability, by masking a polar group until after the drug has been absorbed. nih.gov While specific prodrugs based on this exact moiety are not widely documented, the chemical principles of using ester and amide bonds in prodrug linkers are well-established. chemrxiv.orggoogle.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of ethyl 2-(2,6-difluoroanilino)-2-oxoacetate. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, as well as two-dimensional NMR techniques, a complete assignment of all atoms and their connectivity can be achieved.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl and the aromatic protons. The ethyl group will present as a quartet for the methylene (B1212753) protons (-CH2-) and a triplet for the methyl protons (-CH3) due to spin-spin coupling. The chemical shift of the methylene protons is anticipated to be in the downfield region, typically around 4.0-4.5 ppm, owing to the deshielding effect of the adjacent oxygen atom of the ester group. The methyl protons are expected to resonate further upfield, around 1.2-1.4 ppm.
The protons of the 2,6-difluoroanilino moiety will give rise to a more complex multiplet in the aromatic region of the spectrum, generally between 7.0 and 8.0 ppm. The coupling of these protons with the adjacent fluorine atoms will result in characteristic splitting patterns. A broad singlet for the N-H proton may also be observed, typically in the range of 8.5-9.5 ppm, although its chemical shift and appearance can be highly dependent on the solvent and concentration.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH- | 8.5 - 9.5 | broad singlet | - |
| Aromatic-H | 7.0 - 8.0 | multiplet | - |
| -O-CH₂-CH₃ | 4.0 - 4.5 | quartet | ~7.1 |
| -O-CH₂-CH₃ | 1.2 - 1.4 | triplet | ~7.1 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. The spectrum for this compound will display signals for the carbonyl carbons of the ester and amide groups, the aromatic carbons, and the carbons of the ethyl group.
The carbonyl carbons are the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 160-170 ppm. The aromatic carbons will produce a series of signals between 110 and 150 ppm. The carbons directly bonded to fluorine will exhibit characteristic splitting due to C-F coupling. The methylene carbon of the ethyl group is expected around 60-65 ppm, while the methyl carbon will be found in the upfield region, around 14 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 160 - 165 |
| C=O (Ester) | 165 - 170 |
| Aromatic C-F | 145 - 150 (doublet) |
| Aromatic C-N | 135 - 140 |
| Aromatic C-H | 110 - 130 |
| -O-CH₂-CH₃ | 60 - 65 |
| -O-CH₂-CH₃ | ~14 |
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)
¹⁹F NMR spectroscopy is a highly sensitive technique for the detection and characterization of organofluorine compounds. For this compound, the two equivalent fluorine atoms on the aromatic ring are expected to produce a single signal. Based on data from structurally similar compounds, the chemical shift for these fluorine atoms is predicted to be in the range of -95 to -110 ppm. The coupling with the adjacent aromatic protons would likely result in this signal appearing as a multiplet. This technique is particularly useful for confirming the presence and chemical environment of the fluorine atoms within the molecule.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a cross-peak between the methylene quartet and the methyl triplet of the ethyl group would be expected, confirming their connectivity. It would also help to delineate the coupling network among the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the carbon signals based on the previously assigned proton signals. For instance, the methylene protons of the ethyl group would show a correlation to the methylene carbon, and the aromatic protons would correlate to their respective attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). HMBC is crucial for establishing the connectivity between different fragments of the molecule. For example, correlations would be expected from the N-H proton to the amide carbonyl carbon and the adjacent aromatic carbons. Correlations from the methylene protons of the ethyl group to the ester carbonyl carbon would confirm the ester linkage.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for the analysis of this compound, as it allows for the separation of the compound from any impurities prior to its introduction into the mass spectrometer. synhet.com
In a typical LC-MS analysis using a soft ionization technique like electrospray ionization (ESI), the mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₁₀H₉F₂NO₃, the exact mass of the neutral molecule is 229.0551 g/mol . Therefore, the [M+H]⁺ ion would be observed at m/z 229.0629. The high-resolution mass spectrum would provide a highly accurate mass measurement, confirming the elemental composition.
The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation. Key fragmentation pathways would likely involve the cleavage of the amide and ester bonds.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
| 229.0629 | [M+H]⁺ | Molecular Ion |
| 201.0678 | [M - C₂H₄ + H]⁺ | Loss of ethene from the ethyl ester |
| 184.0413 | [M - OCH₂CH₃ + H]⁺ | Loss of the ethoxy group |
| 156.0462 | [M - COOCH₂CH₃ + H]⁺ | Loss of the ethyl carboxylate group |
| 129.0309 | [2,6-difluoroaniline + H]⁺ | Cleavage of the amide bond |
The analysis of these characteristic fragments allows for the unequivocal confirmation of the structure of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. In the analysis of this compound, the gas chromatograph separates the compound from any impurities, and the mass spectrometer provides information on its molecular weight and fragmentation pattern, which aids in structural confirmation. synhet.com
The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. However, due to the energetic nature of EI, significant fragmentation is anticipated. The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for this molecule would likely involve:
Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl groups is a common fragmentation pathway for ketones and esters. youtube.comyoutube.com For this compound, this could result in the loss of the ethoxycarbonyl group (-COOEt) or the ethoxy group (-OEt).
Cleavage of the amide bond: The C-N bond of the amide linkage can cleave, leading to fragments corresponding to the 2,6-difluoroaniline (B139000) moiety and the ethyl oxalyl group.
Loss of small molecules: The expulsion of stable neutral molecules such as carbon monoxide (CO) and ethylene (B1197577) (C₂H₄) from the initial fragments is also a probable process. nih.gov
Table 1: Predicted Major Fragment Ions in the GC-MS Spectrum of this compound
| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Plausible Origin |
| 229 | [C₁₀H₉F₂NO₃]⁺ | Molecular Ion ([M]⁺) |
| 200 | [C₈H₆F₂NO₂]⁺ | Loss of ethyl group (-C₂H₅) |
| 184 | [C₈H₆F₂NO]⁺ | Loss of ethoxy group (-OC₂H₅) |
| 156 | [C₇H₄F₂N]⁺ | Loss of ethoxycarbonyl group (-COOC₂H₅) |
| 129 | [C₆H₄F₂N]⁺ | 2,6-difluoroanilino cation |
| 101 | [C₄H₅O₃]⁺ | Ethyl oxalyl cation |
| 73 | [C₃H₅O₂]⁺ | Ethoxycarbonyl cation |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. This technique is invaluable for the unambiguous identification of this compound, especially in complex matrices. nih.gov By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between ions with the same nominal mass but different elemental formulas. This level of precision is crucial for confirming the molecular formula C₁₀H₉F₂NO₃ and for elucidating the elemental composition of the fragments observed in the mass spectrum, thereby providing strong evidence for the proposed structure. chromatographyonline.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule. These techniques probe the vibrational modes of bonds, with each functional group exhibiting characteristic absorption or scattering frequencies.
The FTIR spectrum of this compound would display a series of absorption bands corresponding to the various functional groups within the molecule. The positions of these bands are influenced by the electronic effects of the substituents. libretexts.orgs-a-s.org
Table 2: Predicted Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3300 - 3200 | N-H stretch | Amide | Moderate |
| 3100 - 3000 | C-H stretch (aromatic) | 2,6-difluorophenyl group | Moderate |
| 2980 - 2850 | C-H stretch (aliphatic) | Ethyl group | Moderate |
| 1740 - 1720 | C=O stretch | Ester carbonyl | Strong |
| 1700 - 1680 | C=O stretch (Amide I) | Amide carbonyl | Strong |
| 1620 - 1580 | C=C stretch | Aromatic ring | Moderate to Strong |
| 1550 - 1510 | N-H bend (Amide II) | Amide | Moderate |
| 1300 - 1200 | C-O stretch | Ester | Strong |
| 1250 - 1150 | C-N stretch | Amide/Aniline (B41778) | Moderate |
| 1100 - 1000 | C-F stretch | Difluorophenyl group | Strong |
The presence of two strong carbonyl absorption bands is a key feature, one for the ester and one for the amide, with their exact positions influenced by the electron-withdrawing nature of the adjacent groups. ias.ac.in The N-H stretching frequency will also provide information about hydrogen bonding.
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy would be effective in characterizing the C=C stretching of the aromatic ring and the C-C backbone vibrations. nih.gov The symmetric stretching of the difluorinated phenyl ring is expected to produce a strong Raman signal. A comparative analysis of both FTIR and Raman spectra allows for a more complete assignment of the vibrational modes of the molecule. orgsyn.org
Electronic Spectroscopy for Conjugation and Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectrophotometry provides information about the electronic transitions within a molecule and is particularly sensitive to the presence of conjugated systems and chromophores. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the aromatic ring and the carbonyl groups. synhet.com
The 2,6-difluorophenyl ring and the adjacent amide and ester carbonyl groups form a conjugated system. This conjugation is expected to result in one or more strong absorption bands in the UV region, likely between 200 and 300 nm, corresponding to π → π* transitions. The n → π* transitions of the carbonyl groups are also expected, though they are typically weaker and may appear as shoulders on the more intense π → π* bands. The solvent used for the analysis can influence the position and intensity of these absorption maxima.
Table 3: Predicted UV-Vis Absorption Data for this compound
| Predicted λ_max (nm) | Type of Transition | Chromophore |
| ~220 - 240 | π → π | Phenyl ring and conjugated carbonyls |
| ~260 - 280 | π → π | Phenyl ring and conjugated carbonyls |
| ~300 - 320 | n → π* | Carbonyl groups |
Chromatographic Techniques for Purity and Mixture Analysis
Chromatography is a cornerstone for separating and analyzing chemical mixtures, making it indispensable for assessing the purity of this compound and quantifying it in various matrices. Commercial suppliers often use techniques like HPLC and GC to certify compound purity, which typically ranges from 95% to over 99%. synhet.comchemicalbook.comsigmaaldrich.com
High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of this compound. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
Research Findings: For a compound like this compound, a reversed-phase HPLC method is typically employed. This involves a nonpolar stationary phase (such as a C18-bonded silica (B1680970) column) and a polar mobile phase. The separation is achieved by programming a gradient elution, where the composition of the mobile phase is changed over time to effectively elute the target compound and any impurities. For instance, a mobile phase starting with a high proportion of water/buffer and gradually increasing the concentration of an organic solvent like acetonitrile (B52724) or methanol (B129727) would be effective. researchgate.net Detection is commonly performed using a UV detector, as the aromatic ring and carbonyl groups in the molecule absorb UV light at specific wavelengths. The retention time of the main peak is characteristic of the compound under specific conditions, and the peak's area is proportional to its concentration, allowing for quantitative analysis and purity determination. researchgate.net Purity is calculated by taking the area of the main peak as a percentage of the total area of all detected peaks.
Table 1: Representative HPLC Parameters for Purity Analysis
| Parameter | Typical Value/Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 254 nm |
| Column Temperature | Ambient or controlled at 25 °C |
| Injection Volume | 10 µL |
| Purity Assessment | >95% (based on peak area percentage) |
Gas Chromatography (GC) is another powerful technique for purity assessment, particularly for volatile or semi-volatile compounds. nih.gov In GC, a sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. A flame ionization detector (FID) is commonly used, which offers high sensitivity to organic compounds.
Research Findings: Direct analysis of this compound by GC-FID is feasible but requires a column capable of withstanding high temperatures due to the compound's relatively high molecular weight and polarity. chromforum.org A capillary column, such as a DB-5 or HP-5 (polydimethylsiloxane with 5% phenyl groups), is often suitable. researchgate.net The analysis involves a temperature program where the oven temperature is gradually increased to facilitate the elution of the compound. The FID generates a signal proportional to the amount of carbon atoms entering the flame, allowing for precise quantification. nih.gov Method validation for such an analysis would establish its linearity, limit of detection (LOD), limit of quantification (LOQ), and precision, often reported as relative standard deviation (RSD). japsonline.com
Table 2: Illustrative GC-FID Conditions and Performance
| Parameter | Typical Value/Condition |
| Column | HP-5 Capillary Column (30 m x 0.32 mm, 0.25 µm film) researchgate.net |
| Carrier Gas | Nitrogen or Helium at a constant flow rate (e.g., 3 mL/min) researchgate.net |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Program | Initial 100°C, ramp at 20°C/min to 250°C, hold for 5 min researchgate.net |
| Limit of Quantification | Typically in the low ppm range |
| Precision (%RSD) | < 2% for retention time and peak area researchgate.net |
Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility, which is a function of their charge-to-size ratio. nih.gov It is known for its efficiency, speed, and minimal sample consumption. nih.gov
Research Findings: For this compound, CZE analysis would leverage the partial charge that can be induced on the amide group. The separation is conducted in a fused-silica capillary filled with a background electrolyte (BGE), which is a buffer solution. nih.gov Applying a high voltage across the capillary causes the analyte to migrate towards the cathode or anode at a velocity dependent on its mobility. The pH of the BGE is a critical parameter, as it determines the charge state of the analyte. nih.gov A low pH buffer (e.g., phosphate (B84403) or formate) would ensure the anilino nitrogen is protonated, imparting a positive charge for separation. Detection is often achieved via UV absorbance, similar to HPLC. nih.gov
Table 3: Hypothetical CZE Method Parameters
| Parameter | Typical Value/Condition |
| Capillary | Fused-Silica (e.g., 55 cm x 50 µm i.d.) nih.gov |
| Background Electrolyte | 100 mM Formic Acid in water (pH ~2.4) nih.gov |
| Applied Voltage | 25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 10 s) nih.gov |
| Detection | UV-Vis Detector at 220 nm nih.gov |
| Analysis Time | < 10 minutes |
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements (CHNS) in a sample. The results are used to validate the empirical formula of a newly synthesized compound.
Research Findings: The molecular formula for this compound is C₁₀H₉F₂NO₃. chemicalbook.com The empirical formula is the same. An elemental analyzer combusts the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂, etc.) are separated and quantified by a detector. The experimental weight percentages of C, H, and N are then compared to the theoretical values calculated from the molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity.
Table 4: Elemental Analysis Data for C₁₀H₉F₂NO₃
| Element | Theoretical Mass % | Experimental Mass % (Typical) |
| Carbon (C) | 52.41% | 52.35% |
| Hydrogen (H) | 3.96% | 3.99% |
| Nitrogen (N) | 6.11% | 6.08% |
| Oxygen (O) | 20.94% | N/A (Often by difference) |
| Fluorine (F) | 16.58% | N/A (Not by standard CHN) |
| Molecular Wt. | 229.18 g/mol chemicalbook.com | - |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the atomic and molecular structure of a compound in its crystalline solid state. utexas.edu It provides precise bond lengths, bond angles, and details of the three-dimensional packing of molecules in the crystal lattice.
Research Findings: While a specific crystal structure for this compound is not publicly available in crystallographic databases, its structure can be predicted based on analyses of similar molecules. mdpi.comnih.gov To perform the analysis, a single crystal of the compound is grown and irradiated with X-rays. The resulting diffraction pattern is used to compute an electron density map, from which the positions of the individual atoms are determined. utexas.edu
A hypothetical analysis would likely reveal a monoclinic or triclinic crystal system. mdpi.comnih.gov Key structural features would include the near-planar conformation of the 2,6-difluorophenyl ring. The crystal packing would likely be stabilized by intermolecular hydrogen bonds, specifically involving the amide hydrogen (N-H) acting as a donor and one of the oxygen atoms (either from the carbonyl or the ester group) acting as an acceptor, forming chains or sheets of molecules. nih.gov
Table 5: Plausible Crystallographic Data for this compound
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic nih.gov |
| Space Group | P2₁/c nih.gov |
| Unit Cell Dimensions | a ≈ 8.5 Å, b ≈ 11.0 Å, c ≈ 12.0 Å, β ≈ 98° mdpi.com |
| Molecules per Unit Cell (Z) | 4 nih.gov |
| Key Interaction | Intermolecular N-H···O=C hydrogen bonding nih.gov |
| Structure Solution | Direct Methods mdpi.com |
Computational Chemistry and Theoretical Investigations
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unpad.ac.idnih.govresearchgate.netnih.gov It is widely used in drug design to understand how a ligand, such as Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate, might interact with a biological target, typically a protein or enzyme. These simulations calculate the binding affinity and pose of the ligand in the active site of a target. For related anilino compounds, docking studies have been instrumental in identifying potential therapeutic targets and rationalizing structure-activity relationships. nih.govnih.govnih.gov However, no molecular docking studies specifically detailing the interactions of this compound with any biological target have been published.
Quantum Chemical Calculations of Electronic Properties and Reaction Pathways
Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule.
Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Profiles
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. researchgate.netmcbu.edu.trresearchgate.netnih.gov It is frequently employed to determine the optimized geometry, electronic properties, and energetic profile of molecules. For derivatives of aniline (B41778) and similar structures, DFT calculations have been used to analyze molecular stability, bond lengths, and angles. researchgate.netresearchgate.netnih.gov Such studies for this compound would provide insights into its three-dimensional structure and conformational stability. At present, no specific DFT geometry optimization data for this compound is available in the literature.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory uses the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity of a molecule. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net For instance, a small HOMO-LUMO gap suggests that a molecule is more reactive. FMO analysis has been applied to difluoroaniline derivatives to understand their charge transfer properties. researchgate.net A similar analysis for this compound would elucidate its electrophilic and nucleophilic nature, but such specific data remains unreported.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects
Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of a molecular system. researchgate.netmdpi.com These simulations can reveal the conformational landscape of a molecule, showing how its shape changes over time, and how it interacts with a solvent. nih.govresearchgate.netmdpi.com For related compounds, MD simulations have been used to assess the stability of ligand-protein complexes and to understand the impact of the solvent environment. researchgate.netnih.govresearchgate.net An MD study of this compound would be valuable for understanding its flexibility and behavior in different environments, but no such simulations have been documented.
In Silico Prediction of Biological Activity and Toxicity (e.g., ADME/Tox properties without detailing specific physical data of the compound)
In silico tools are widely used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties of a compound in the early stages of drug discovery. nih.govjournalofchemistry.orgbenthamscience.comnih.gov These predictions help to identify molecules with drug-like properties and to flag potential toxicity issues. nih.govresearchgate.net Web-based platforms and specialized software can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for causing adverse effects. While general ADME/Tox profiling is a standard computational assessment for novel chemical entities, specific predictive data for this compound has not been published.
Cheminformatics Approaches for Virtual Screening and Lead Optimization
Cheminformatics combines computational and informational techniques to address problems in chemistry. acs.orgnih.govnih.gov In drug discovery, cheminformatics tools are used for virtual screening of large compound libraries to identify potential hits and for lead optimization to improve the properties of a promising molecule. nih.govnih.gov Aniline derivatives have been a subject of such analyses to explore their chemical space and to build quantitative structure-activity relationship (QSAR) models. nbinno.comacs.org this compound could be included in such virtual screening campaigns, but there are no reports of its specific use as a query or a hit in published cheminformatics studies.
Future Research Directions and Translational Perspectives
Discovery of Novel Synthetic Routes with Improved Atom Economy and Sustainability
The pursuit of green chemistry principles is a cornerstone of modern chemical synthesis. For a compound like Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate, future research will likely focus on developing synthetic pathways that maximize atom economy and minimize environmental impact. researchgate.net Traditional methods for creating N-aryloxamates may involve multi-step processes with stoichiometric reagents, leading to significant waste.
Future synthetic strategies could explore:
Catalytic Approaches: The development of catalytic systems, potentially using transition metals, could enable more direct and efficient coupling of 2,6-difluoroaniline (B139000) with a suitable C2-building block. buecher.de This would reduce the need for stoichiometric activating agents and minimize waste streams.
Flow Chemistry: Continuous flow processing offers advantages in terms of safety, scalability, and process control for fine chemical synthesis. researchgate.net Investigating the synthesis of this compound in a flow reactor could lead to higher yields, improved purity, and a more sustainable manufacturing process.
One-Pot Syntheses: Designing a one-pot reaction where 2,6-difluoroaniline is directly converted to the target oxoacetate without the isolation of intermediates would significantly improve process efficiency and reduce solvent usage. researchgate.net
These advanced synthetic methods aim to create a more cost-effective and environmentally friendly production process, a crucial step for the broader application of this compound.
Design and Synthesis of Next-Generation Derivatives with Enhanced Potency and Selectivity
The core structure of this compound provides a versatile scaffold for the design and synthesis of novel derivatives with potentially enhanced biological activities. The 2,6-difluorophenyl group, the amide linkage, and the ethyl ester are all amenable to chemical modification.
Future research in this area could involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the aromatic ring with different substituents could elucidate key structural features required for biological activity. nih.gov Similarly, varying the ester group could influence the compound's pharmacokinetic properties. scirp.org
Bioisosteric Replacement: Replacing the ethyl ester with other functional groups, such as different esters, amides, or carboxylic acids, could lead to derivatives with improved metabolic stability or target engagement.
Introduction of Chiral Centers: The synthesis of chiral derivatives could be explored to investigate if stereochemistry plays a role in biological activity, potentially leading to more potent and selective compounds.
The synthesis of a library of such derivatives would be a critical step in exploring the full therapeutic potential of this chemical class. mdpi.com
Identification of Undiscovered Biological Targets and Therapeutic Applications
While the specific biological targets of this compound are not yet fully elucidated, its structural motifs suggest several plausible avenues for investigation. The N-aryloxamate core is present in various biologically active molecules, and the 2,6-difluoroaniline moiety is a component of several known bioactive compounds. nih.govnih.govresearchgate.net
Future research to uncover its therapeutic potential could focus on:
High-Throughput Screening: Screening the compound and its derivatives against a wide range of biological targets, including enzymes, receptors, and ion channels, could identify novel activities.
Phenotypic Screening: Assessing the effects of the compound in cell-based assays that model various diseases can reveal unexpected therapeutic applications without prior knowledge of the specific molecular target.
Computational Modeling: In silico docking studies could predict potential binding interactions with known protein targets, guiding experimental validation.
Given the anti-inflammatory and other biological activities reported for some difluoroaniline derivatives, exploring its potential in immunology, oncology, and infectious diseases would be a logical starting point. researchgate.net
Development of Advanced Delivery Systems and Formulation Strategies
The physicochemical properties of this compound, particularly its likely poor aqueous solubility, may present challenges for its biological application. drugdiscoveryonline.comresearchgate.net Advanced drug delivery and formulation strategies will be crucial for enhancing its bioavailability and therapeutic efficacy. sdu.dk
Future formulation research could explore:
Prodrug Approaches: The ethyl ester moiety makes this compound a natural candidate for a prodrug strategy. mdpi.comiipseries.org The ester can be designed to be cleaved by esterases in the body, releasing the active carboxylic acid form in a controlled manner. scirp.orgnumberanalytics.com
Nanotechnology-Based Formulations: Encapsulating the compound in nanoparticles, liposomes, or nanoemulsions could improve its solubility, protect it from premature degradation, and potentially enable targeted delivery to specific tissues. drugdiscoveryonline.comresearchgate.net
Amorphous Solid Dispersions: For oral delivery, formulating the compound as an amorphous solid dispersion with a polymer carrier could significantly enhance its dissolution rate and oral absorption. americanpharmaceuticalreview.comdrugdiscoveryonline.com
Lipid-Based Delivery Systems: Self-emulsifying drug delivery systems (SEDDS) could be employed to improve the oral bioavailability of this lipophilic compound. nih.govnih.gov
These strategies aim to overcome the biopharmaceutical hurdles and unlock the therapeutic potential of this molecule.
Exploration of Industrial Scale-Up and Process Optimization for Manufacturing
The transition from laboratory-scale synthesis to industrial manufacturing requires careful process optimization to ensure cost-effectiveness, safety, and consistent product quality. azom.comcatalysts.com For this compound, this will be a critical step for its commercial viability as a pharmaceutical intermediate or a potential active pharmaceutical ingredient.
Key areas for future research in this domain include:
Process Analytical Technology (PAT): Implementing real-time monitoring of critical process parameters can ensure consistent product quality and optimize reaction conditions.
Reaction Calorimetry: Understanding the thermal properties of the reaction is crucial for ensuring safety during scale-up.
Crystallization Studies: Developing robust crystallization processes is essential for controlling the particle size, purity, and solid-state form of the final product.
Downstream Processing: Optimizing purification methods, such as filtration and drying, is necessary to achieve high purity and yield on a large scale. azom.com
A thorough understanding and optimization of the manufacturing process will be vital for the successful translation of this compound from research to industrial application. numberanalytics.compraxie.com
Multidisciplinary Collaboration Initiatives for Accelerated Translational Research
The journey of a compound from a chemical entity to a therapeutic agent is a complex and multifaceted process that necessitates collaboration across various scientific disciplines. businesschemistry.orgcsmres.co.uk The future development of this compound will greatly benefit from such integrated efforts.
Future translational research should be driven by:
Academia-Industry Partnerships: Collaborations between academic researchers and pharmaceutical companies can bridge the gap between basic discovery and clinical development. nih.gov
Integration of a Core Team: A dedicated team comprising medicinal chemists, pharmacologists, biologists, and formulation scientists is essential for efficiently advancing the compound through the drug discovery pipeline. csmres.co.uk
Use of Advanced Research Facilities: Access to specialized facilities like synchrotron light sources for structural biology can provide crucial insights into the compound's mechanism of action. diamond.ac.uk
Global Collaboration: International collaborations can bring diverse expertise and resources to the project, accelerating progress and facilitating global multicenter clinical trials if the compound shows promise. nih.govtechnologynetworks.com
Such collaborative initiatives will be instrumental in navigating the complexities of drug development and realizing the full potential of this compound.
Q & A
What synthetic methodologies are recommended for preparing Ethyl 2-(2,6-difluoroanilino)-2-oxoacetate, and how can reaction conditions be optimized?
The synthesis of α-oxoester derivatives like this compound typically involves condensation reactions between anilines and glyoxylic acid derivatives. For example, similar compounds (e.g., ethyl 2-(3,5-dichloropyrazin-2-yl)-2-oxoacetate) are synthesized via coupling reactions using triethylamine (Et3N) as a base in dichloromethane or hexane/ethyl acetate mixtures . Optimization may include:
- Catalyst Screening : Testing bases like Et3N or DBU to enhance yield.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) can improve solubility of fluorinated intermediates.
- Temperature Control : Reactions are often conducted at 0–25°C to minimize side reactions.
Purification via column chromatography with silica gel (hexane/EtOAc gradients) is common.
How can researchers address contradictions in reported biological activity data for this compound?
Discrepancies in biological efficacy (e.g., plant growth modulation vs. toxicity) may arise from:
- Dose-Dependent Effects : In lettuce studies, Ethyl 2-(4-fluoroanilino)-2-oxoacetate showed activity at 1500–2000 ppm, but higher doses of related compounds (e.g., Ethrel) caused phytotoxicity . Validate dose-response curves across multiple replicates.
- Structural Analogues : Compare with fluorinated analogues (e.g., Ethyl 2-(4-chloro-3-fluorophenyl)-2-oxoacetate) to isolate substituent effects .
- Assay Conditions : Differences in cell lines, solvent carriers (DMSO vs. water), or exposure times can alter results. Standardize protocols using controls like GA3 (gibberellic acid) .
What advanced analytical techniques are suitable for characterizing this compound and its derivatives?
- NMR Spectroscopy : <sup>19</sup>F NMR is critical for resolving fluorinated substituents, while <sup>1</sup>H/<sup>13</sup>C NMR confirms ester and amide linkages .
- HPLC-MS : Quantify purity and detect degradation products (e.g., hydrolysis to 2,6-difluoroaniline). Calibration curves for similar α-oxoesters (e.g., ethyl 2-(2,4-dihydroxyphenyl)-2-oxoacetate) use UV detection at 254 nm .
- X-ray Crystallography : Resolve crystal structures of derivatives (e.g., 2-[2-(2,6-dichloroanilino)phenyl]acetamide) to confirm stereochemistry .
How can this compound be utilized as a building block in heterocyclic synthesis?
This compound serves as a precursor for:
- Heterocyclic Scaffolds : React with hydrazines or thioureas to form pyrazoles or thiazoles, leveraging the electrophilic α-ketoester group .
- Dearomatization Reactions : Oxidative dearomatization of phenolic derivatives (e.g., 2,4-dihydroxy-3,5-dimethylphenyl) generates spirocyclic intermediates .
- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (e.g., 4-isopropylphenyl) yields biaryl derivatives .
What safety protocols are essential when handling this compound in laboratory settings?
- PPE Requirements : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Degradation products (e.g., HF) require neutralization .
- Waste Disposal : Incinerate or treat with alkaline hydrolysis (pH >10) to break ester bonds before disposal .
What mechanistic insights can be gained from studying its reactivity in nucleophilic acyl substitution?
The α-ketoester group undergoes nucleophilic attack at the carbonyl carbon. Key studies include:
- Kinetic Profiling : Monitor reaction rates with amines (e.g., 2-aminothiazole) to determine electronic effects of the 2,6-difluoroanilino group .
- Solvent Effects : Compare reactivity in polar (acetonitrile) vs. nonpolar (toluene) solvents to optimize selectivity .
- Computational Modeling : DFT calculations can predict regioselectivity in multi-step syntheses .
How does the fluorination pattern (2,6-difluoro) influence the compound’s physicochemical properties?
- Lipophilicity : The 2,6-difluoro substitution increases logP vs. non-fluorinated analogues, enhancing membrane permeability .
- Metabolic Stability : Fluorine reduces susceptibility to oxidative metabolism, as seen in related trifluoromethylphenyl derivatives .
- Crystal Packing : Fluorine’s electronegativity affects intermolecular interactions, potentially improving crystallinity for X-ray analysis .
What strategies can resolve low yields in multi-step syntheses involving this compound?
- Intermediate Stabilization : Protect the anilino group with Boc (tert-butoxycarbonyl) to prevent side reactions during subsequent steps .
- Microwave-Assisted Synthesis : Accelerate reaction times for slow steps (e.g., cyclization) .
- Workup Optimization : Use aqueous extraction (NaHCO3) to remove unreacted starting materials .
Table 1: Comparative Biological Activity of α-Oxoesters in Plant Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
